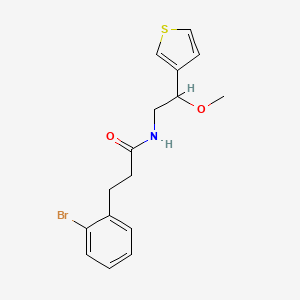

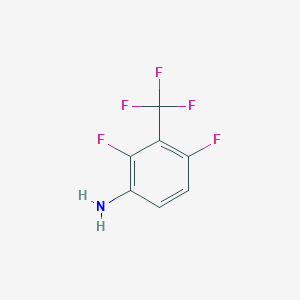

![molecular formula C15H17N3O3S B2740757 Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396785-31-1](/img/structure/B2740757.png)

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to “Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone” often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis

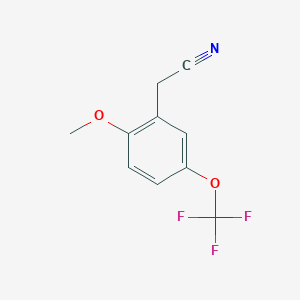

The molecular structure of this compound is characterized by a benzo[c][1,2,5]thiadiazol-5-yl core, which is a common motif in electron donor–acceptor (D–A) systems . This core is often used in photovoltaics or as fluorescent sensors .Applications De Recherche Scientifique

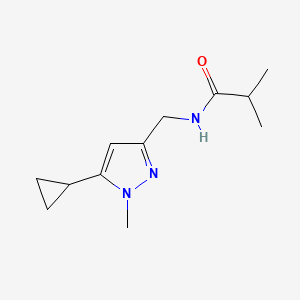

Photovoltaics

Benzo[c][1,2,5]thiadiazole: derivatives are extensively researched for their use in organic photovoltaics . The compound’s strong electron-accepting properties make it an excellent candidate for creating efficient electron donor-acceptor systems. These systems are crucial for the development of photovoltaic cells that can convert solar energy into electricity with high efficiency .

Fluorescent Sensors

The compound’s benzo[c][1,2,5]thiadiazole moiety has been utilized as a fluorescent sensor. Its ability to act as a fluorescent probe makes it valuable for bioimaging applications, such as tracking lipid droplets, mitochondria, and plasma membranes in biological systems .

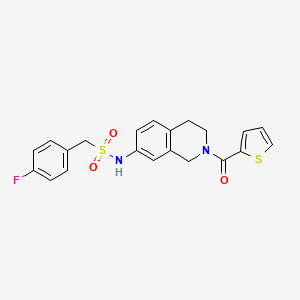

Kinase Inhibition

Compounds containing the benzo[c][1,2,5]thiadiazole group have been used to synthesize derivatives that act as potent inhibitors for the PFKFB3 kinase. This application is significant in the field of medicinal chemistry, where kinase inhibitors play a crucial role in developing treatments for various diseases .

Dye-Sensitized Solar Cells (DSSCs)

The benzo[c][1,2,5]thiadiazole core is investigated for its application in dye-sensitized solar cells. Its strong electron-withdrawing nature allows it to be part of donor-acceptor-donor structures that enhance the performance of DSSCs, which are a promising type of low-cost solar cell .

Mécanisme D'action

Mode of Action

Compounds with similar structures, such as benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, have been used to synthesize derivatives that act as potent pfkfb3 kinase inhibitors . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells, which can affect cell division, cell functions, or cell signaling.

Biochemical Pathways

It’s worth noting that kinase inhibitors like the derivatives of similar compounds can affect multiple pathways involved in cell division and growth, potentially leading to the inhibition of cancer cell proliferation .

Pharmacokinetics

The compound’s solid form and its storage temperature of 2-8°c suggest that it may have specific requirements for stability and bioavailability .

Result of Action

Kinase inhibitors, like the derivatives of similar compounds, can lead to the inhibition of cancer cell proliferation .

Action Environment

The storage temperature of 2-8°c for the compound suggests that temperature could be a significant environmental factor influencing its stability .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)10-3-4-11-12(5-10)17-22-16-11/h3-5H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYXVHKUDWSSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)C3=CC4=NSN=C4C=C3)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B2740689.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2740695.png)

![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)